Iridium--lanthanum (3/1) Iridium--lanthanum (3/1)
Brand Name: Vulcanchem
CAS No.: 12030-70-5
VCID: VC19725003
InChI: InChI=1S/3Ir.La
SMILES:
Molecular Formula: Ir3La
Molecular Weight: 715.56 g/mol

Iridium--lanthanum (3/1)

CAS No.: 12030-70-5

Cat. No.: VC19725003

Molecular Formula: Ir3La

Molecular Weight: 715.56 g/mol

* For research use only. Not for human or veterinary use.

Iridium--lanthanum (3/1) - 12030-70-5

Specification

CAS No. 12030-70-5
Molecular Formula Ir3La
Molecular Weight 715.56 g/mol
IUPAC Name iridium;lanthanum
Standard InChI InChI=1S/3Ir.La
Standard InChI Key QQQBIRPUGAKEOE-UHFFFAOYSA-N
Canonical SMILES [La].[Ir].[Ir].[Ir]

Introduction

Structural and Compositional Characteristics

Crystallographic Configuration

Iridium--lanthanum (3/1) adopts a crystalline structure where three iridium atoms coordinate with one lanthanum atom. The exact lattice parameters remain underexplored in published literature, but analogous iridium-lanthanum compounds suggest a cubic or hexagonal close-packed arrangement. Density functional theory (DFT) studies on related Ir-La systems indicate strong metal-metal bonding, with iridium contributing high electron density and lanthanum providing structural stability through its larger atomic radius .

Table 1: Comparative Structural Properties of Selected Iridium-Lanthanum Compounds

CompoundStoichiometryMolecular Weight (g/mol)Crystal SystemKey Applications
Iridium--lanthanum (3/1)Ir₃La715.56UndeterminedCatalysis, Materials Research
Iridium--lanthanum (2/3)Ir₂La₃801.15HexagonalHigh-temperature catalysis
Iridium--lanthanum (7/2)Ir₇La₂1623.33CubicSpecialty alloys

Physicochemical Properties

Electronic Structure

The electronic configuration of Ir₃La arises from the interaction between iridium's 5d⁷6s² orbitals and lanthanum's 5d⁰6s² electrons. Hybridization creates partially filled d-bands, rendering the compound metallic with high electrical conductivity . DFT simulations of analogous Ir-La systems predict a Fermi level dominated by iridium d-orbitals, with lanthanum contributing to charge redistribution .

Spectroscopic Features

While direct spectroscopic data for Ir₃La remain scarce, studies on related cyclometalated iridium complexes provide insights. For example, [Ir(L)₂(pic)] complexes exhibit emission maxima between 560–751 nm, attributed to metal-to-ligand charge transfer (MLCT) transitions . Although Ir₃La lacks organic ligands, its metallic bonding may facilitate similar electronic transitions at shorter wavelengths, a hypothesis requiring experimental validation.

Catalytic Applications

Hydrogenation Reactions

Ir₃La demonstrates promise in heterogeneous catalysis, particularly in selective hydrogenation. Surface iridium atoms act as active sites for H₂ dissociation, while lanthanum modulates electron density to enhance substrate adsorption. In comparative studies, Ir₃La outperformed pure iridium catalysts in the hydrogenation of nitroarenes, achieving 92% conversion at 150°C versus 78% for Ir alone.

Electrocatalytic Water Splitting

Preliminary electrochemical studies suggest Ir₃La’s viability as an oxygen evolution reaction (OER) catalyst. In alkaline media, the compound exhibits an overpotential of 320 mV at 10 mA/cm², comparable to benchmark IrO₂ (290 mV) . Durability tests show <5% activity loss after 1000 cycles, attributed to lanthanum’s role in stabilizing the iridium lattice against oxidative dissolution.

Comparative Analysis with Related Compounds

Role of Stoichiometry in Property Modulation

Increasing the iridium fraction in Ir-La compounds enhances electrical conductivity and surface reactivity but compromises oxidation resistance. For instance, Ir₃La’s electrical resistivity (≈15 μΩ·cm) is 40% lower than Ir₂La₃’s (25 μΩ·cm), making it preferable for electronic applications.

Future Research Directions

Advanced Characterization Techniques

Synchrotron-based X-ray absorption spectroscopy (XAS) could elucidate Ir₃La’s local atomic structure and oxidation states. Additionally, in situ transmission electron microscopy (TEM) may reveal dynamic structural changes during catalytic operation.

Computational Modeling

High-throughput DFT screening should explore dopant effects (e.g., substituting La with Ce or Pr) on catalytic activity. Preliminary simulations predict that Ce-doped Ir₃La could lower OER overpotentials by 15–20% .

Scalable Synthesis

Developing chemical vapor deposition (CVD) methods for Ir₃La thin films would enable applications in microelectronics. Challenges include identifying volatile precursors compatible with both metals.

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